N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester
Description
This compound is a benzyl ester derivative featuring a glycine backbone modified with a phosphonoyl group linked to a 3-phenyl-2-isoxazolin-5-yl moiety. Such derivatives are often explored for pesticidal, herbicidal, or pharmaceutical applications due to their structural versatility and interaction with enzyme targets like acetylcholinesterase or glutamine synthetase .
Properties
CAS No. |
125674-72-8 |
|---|---|
Molecular Formula |
C20H23N2O5P |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate |
InChI |
InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24) |
InChI Key |
MXQZFOLRLJIWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazoline ring . The phosphonoyl group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions . The final step involves the esterification of glycine with benzyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction: The phosphonoyl group can be reduced to a phosphine oxide under specific conditions.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in transesterification reactions.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Phosphonoyl vs.
Heterocyclic Substituents : The 3-phenyl-isoxazolinyl group distinguishes the compound from pyridazine or methylisoxazole derivatives, which are associated with antifungal (I-6230) or stability-enhancing (I-6373) properties .
Linking Groups: Phenethylamino/thio/ethoxy linkers in the Molecules compounds influence solubility and metabolic stability. The benzyl ester in the target compound likely extends half-life compared to ethyl esters.
Analytical and Spectroscopic Comparisons
Mass spectrometry data from Quality Assurance and Safety of Crops & Foods (2023) highlights benzyl ester derivatives (e.g., n-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester) exhibit distinct fragmentation patterns, such as m/z peaks corresponding to benzyl cation (91) and phosphonoyl-glycine cleavage products. Similar techniques could confirm the molecular weight and purity of the target compound .
Biological Activity
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, characterization, and implications in therapeutic applications, particularly focusing on its neuroprotective properties and inhibition of cholinesterases.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N2O5P |
| Molar Mass | 402.381 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 530.9 °C at 760 mmHg |
| Melting Point | Not Available |
| LogP | 3.526 |
Synthesis
The synthesis of this compound involves the reaction of appropriate phosphonic acid derivatives with glycine benzyl ester under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the formation of the isoxazoline ring and subsequent phosphonoylation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the degradation of acetylcholine, a neurotransmitter critical for memory and learning.
- Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. For instance, one study reported an IC50 value for AChE inhibition at approximately 5.90 μM, indicating potent activity compared to standard inhibitors .
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with the active sites of AChE and BuChE, stabilizing the enzyme-substrate complex and preventing substrate hydrolysis. This interaction is crucial for developing effective treatments for cognitive decline associated with AD.
Antioxidant Properties
Additionally, the compound has shown promising antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it helps mitigate neuronal damage associated with various neurodegenerative conditions.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a preclinical model of AD, administration of this compound resulted in improved cognitive function as assessed by behavioral tests, alongside a reduction in amyloid plaque formation.
- Comparative Studies : Comparative studies with other known cholinesterase inhibitors revealed that this compound not only matches their efficacy but also presents a favorable safety profile, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
